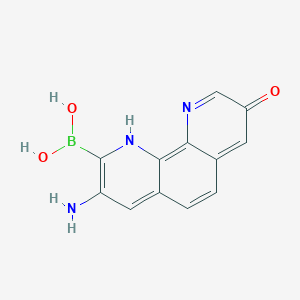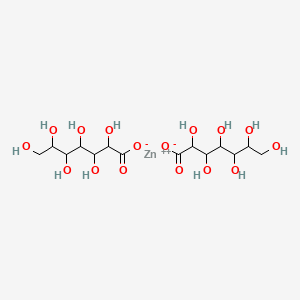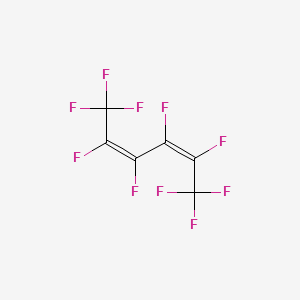
(Z,Z)-Perfluoro-2,4-hexadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z,Z)-Perfluoro-2,4-hexadiene is a fluorinated organic compound characterized by the presence of two double bonds in the Z configuration. This compound is part of the perfluoroalkene family, which is known for its unique chemical properties due to the presence of fluorine atoms. The high electronegativity of fluorine imparts significant stability and resistance to chemical reactions, making these compounds valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-Perfluoro-2,4-hexadiene typically involves the fluorination of hexadiene precursors. One common method is the direct fluorination of 2,4-hexadiene using elemental fluorine under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas. Another approach involves the use of fluorinating agents such as cobalt trifluoride (CoF3) or silver fluoride (AgF) to achieve selective fluorination.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can improve yield and selectivity. Additionally, purification techniques like distillation and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(Z,Z)-Perfluoro-2,4-hexadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce partially fluorinated alkanes.
Substitution: Nucleophilic substitution reactions are possible with reagents like sodium methoxide (NaOCH3), resulting in the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated alkanes.
Substitution: Fluorinated ethers or alcohols.
Scientific Research Applications
(Z,Z)-Perfluoro-2,4-hexadiene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds and polymers.
Biology: Investigated for its potential use in bioimaging and as a contrast agent due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems and as a component in fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, including lubricants, coatings, and sealants, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (Z,Z)-Perfluoro-2,4-hexadiene is primarily influenced by its fluorine atoms. The high electronegativity of fluorine creates a strong electron-withdrawing effect, which stabilizes the compound and makes it less reactive. This stability is beneficial in applications requiring resistance to harsh chemical environments. The molecular targets and pathways involved in its action are largely dependent on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(E,E)-Perfluoro-2,4-hexadiene: The E isomer of the same compound, differing in the spatial arrangement of the double bonds.
Perfluoro-1,3-butadiene: A shorter chain perfluoroalkene with similar chemical properties.
Perfluoro-1,4-pentadiene: Another perfluoroalkene with a different chain length and double bond configuration.
Uniqueness
(Z,Z)-Perfluoro-2,4-hexadiene is unique due to its specific Z,Z configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity and interactions with other molecules, making it suitable for specialized applications where stereochemistry plays a crucial role.
Properties
CAS No. |
83168-65-4 |
|---|---|
Molecular Formula |
C6F10 |
Molecular Weight |
262.05 g/mol |
IUPAC Name |
(2Z,4Z)-1,1,1,2,3,4,5,6,6,6-decafluorohexa-2,4-diene |
InChI |
InChI=1S/C6F10/c7-1(3(9)5(11,12)13)2(8)4(10)6(14,15)16/b3-1-,4-2- |
InChI Key |
ITEBVUXKIREBFG-CCAGOZQPSA-N |
Isomeric SMILES |
C(=C(\F)/C(F)(F)F)(\F)/C(=C(/F)\C(F)(F)F)/F |
Canonical SMILES |
C(=C(C(F)(F)F)F)(C(=C(C(F)(F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol](/img/structure/B13409335.png)
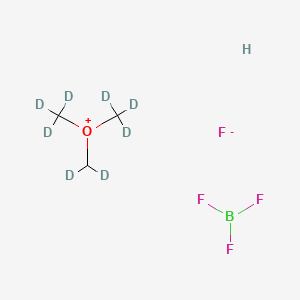
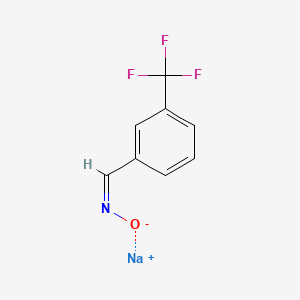
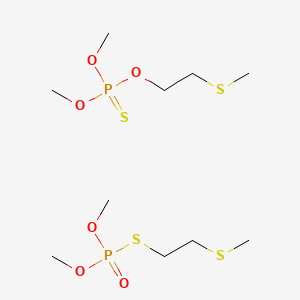

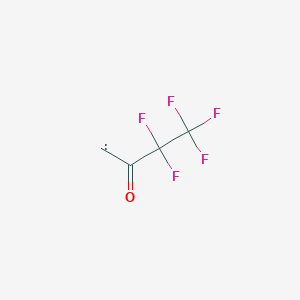
![(2S)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B13409381.png)
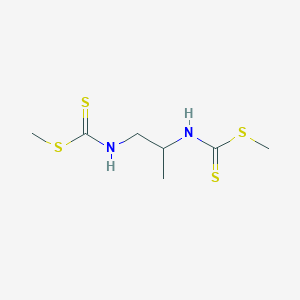
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)

